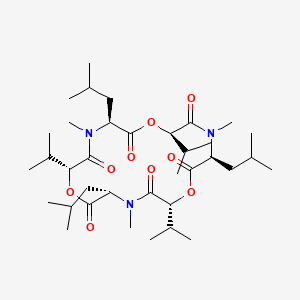

Gefarnate

作用机制

格法那特通过刺激粘蛋白样糖蛋白的分泌,促进粘膜组织的愈合和功能 . 这种作用有助于保护胃壁并促进溃疡愈合。 该过程中涉及的确切分子靶标和途径仍在研究中 .

生化分析

Cellular Effects

Gefarnate has been proposed for use in the treatment of dry eye syndrome . It is claimed to promote the healing of gastric and duodenal ulcers .

Molecular Mechanism

It is known that it has a role in the treatment of gastric ulcers and has been proposed for use in the treatment of dry eye syndrome .

Dosage Effects in Animal Models

In animal models, this compound has shown to decrease rose bengal permeability in the cornea in a dose-dependent manner .

准备方法

格法那特的制备涉及几种合成路线。 一种方法包括神经醇、三甲基原乙酸酯和丁酸的反应 . 另一种方法涉及溴丁酸酯与三苯基磷的反应 . 这些反应通常在受控条件下进行,以确保最终产品的纯度和功效。

化学反应分析

格法那特经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

格法那特因其治疗效果而被广泛研究。 它刺激结膜组织中粘蛋白样糖蛋白的分泌,这有助于治疗干眼症 . 它也已被研究用于治疗胃溃疡、十二指肠溃疡和心脑血管疾病 . 此外,格法那特在干眼动物模型中减轻角膜上皮损伤方面显示出希望 .

相似化合物的比较

格法那特在结构上类似于替普仑酮,另一种抗溃疡药物 . 这两种化合物都诱导热休克蛋白的表达,热休克蛋白在保护和修复粘膜组织中起作用 . 格法那特在其刺激粘蛋白样糖蛋白分泌的独特能力方面是独一无二的,使其在治疗干眼症方面特别有效 .

类似化合物:- 替普仑酮

- 香叶基法尼基乙酸酯

属性

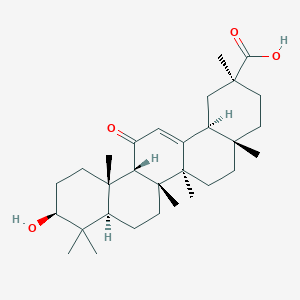

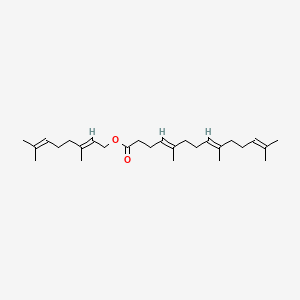

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACYDRSPFRDHO-ROBAGEODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048636 | |

| Record name | Gefarnate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-77-4 | |

| Record name | trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefarnate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gefarnate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gefarnate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gefarnate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEFARNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ISE2Y6ULA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gefarnate in treating gastric ulcers?

A1: While the exact mechanism is not fully elucidated, research suggests this compound exerts its gastroprotective effects through multiple pathways. One key mechanism is the stimulation of mucus production in the gastric mucosa. [, , ] This increased mucus secretion helps to strengthen the protective barrier of the stomach lining against damaging agents like acid and pepsin. [] Additionally, this compound has been shown to enhance mucosal blood flow, [] which contributes to the repair and maintenance of the gastric lining.

Q2: Does this compound influence prostaglandin levels in the gastric mucosa?

A2: Yes, studies indicate that this compound can prevent the reduction of endogenous prostacyclin (PGI2) and prostaglandin E2 (PGE2) in the gastric mucosa, particularly under stress conditions. [, ] These prostaglandins play a crucial role in maintaining mucosal integrity and defense mechanisms. This compound's ability to maintain their levels likely contributes to its gastroprotective properties.

Q3: How does this compound's effect on prostaglandins differ from that of Cimetidine?

A3: Interestingly, while both this compound and Cimetidine demonstrate anti-ulcer properties, they seem to interact with prostaglandin pathways differently. Research suggests that Cimetidine might actually reduce prostacyclin and prostaglandin E2 levels in the gastric mucosa. [] In contrast, this compound has been shown to counteract this Cimetidine-induced reduction, helping to maintain these protective prostaglandins. [] This difference highlights the distinct mechanisms through which these two anti-ulcer drugs operate.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C25H40O2 and a molecular weight of 372.59 g/mol. []

Q5: Is there information available on the spectroscopic data of this compound?

A5: While the provided research papers primarily focus on the pharmacological aspects of this compound, one study mentions the use of 1H NMR, IR, MS, and elemental analysis to characterize this compound and its geometric isomers. [] These techniques provide insights into the compound's structure and purity but detailed spectroscopic data is not provided in the abstracts.

Q6: How does the method of granulation affect the stability of this compound in pharmaceutical preparations?

A6: Research indicates that the stability of this compound can be influenced by the manufacturing process. Studies comparing different commercial this compound preparations found that those produced using an extruding granulation procedure exhibited a decrease in this compound content and significantly higher peroxide values, suggesting degradation primarily due to oxidation. [] This highlights the importance of considering formulation and manufacturing techniques to ensure optimal stability and shelf life of this compound products.

Q7: Are there specific challenges related to the formulation of this compound?

A7: Yes, being an ester of geraniol and farnesyl acetate, this compound is susceptible to hydrolysis and oxidation, which can impact its stability. [] Research emphasizes the need to consider these factors during formulation. Specific strategies to enhance this compound's stability and shelf-life might involve incorporating antioxidants, optimizing pH, or utilizing protective packaging.

Q8: What types of animal models have been used to investigate the gastroprotective effects of this compound?

A8: Several animal models have been employed to evaluate this compound's efficacy in preventing or treating gastric ulcers. These include:

- Aspirin-induced ulcers: Researchers have used aspirin administration to induce gastric damage in rats, demonstrating that this compound pretreatment can significantly reduce the severity of these lesions. [, ]

- Acetic acid-induced ulcers: This model involves inducing chronic gastric ulcers in rats by applying acetic acid to the stomach lining. Studies show that this compound can promote healing in this model. [, ]

- Adrenaline-induced ulcers: Adrenaline administration can induce acute gastric ulcers in rats. Research indicates that this compound exhibits significant prophylactic effects in this model, effectively preventing ulcer formation. [, ]

- Stress-induced ulcers: Studies utilizing water-immersion stress in rats have demonstrated that this compound can prevent the formation of stress-induced ulcers. [, ] This model highlights this compound's potential in mitigating the damaging effects of stress on the gastric mucosa.

- TNBS-induced colitis: Research has explored the effects of this compound in a rat model of colitis induced by trinitrobenzene sulphonic acid (TNBS). Findings suggest that this compound exerts therapeutic benefits comparable to 5-aminosalicylic acid (5-ASA), a standard treatment for ulcerative colitis. [] this compound's mechanism in this model appears to involve decreasing myeloperoxidase (MPO) concentration and regulating cyclooxygenase-1 (COX-1) and COX-2 expression in the colon. []

Q9: Has this compound been evaluated in clinical trials for the treatment of gastric ulcers?

A9: Yes, several clinical trials have investigated the efficacy and safety of this compound in treating gastric and duodenal ulcers.

- Comparison with placebo: One double-blind trial found a statistically significant reduction in gastric ulcer size in patients treated with this compound compared to those receiving a placebo. []

- Comparison with other anti-ulcer drugs: Trials comparing this compound with other anti-ulcer medications, such as Cimetidine, Carbenoxolone, and sucralfate, have yielded mixed results. Some studies show comparable efficacy, while others suggest that this compound might be less effective than certain established treatments. [, , ]

- Combination therapy: Research has also explored the use of this compound in combination with other drugs. For example, one study found that combining this compound with alprazolam, a benzodiazepine, led to faster ulcer healing in patients with prominent psychic symptoms like anxiety and insomnia. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。